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molecular formula C13H13NO B1347029 4-Cyano-4-phenylcyclohexanone CAS No. 25115-74-6

4-Cyano-4-phenylcyclohexanone

Cat. No. B1347029
M. Wt: 199.25 g/mol
InChI Key: GKXOABVSZWCJJK-UHFFFAOYSA-N
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Patent
US04065573

Procedure details

Following the procedure of Example 1, Part C, but substituting 44.7 gm. (0.174 mole) of 2-carbomethoxy-4-cyano-4-phenylcyclohexanone (prepared as in Part B, above) for the 29.8 gm. of the 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone and using 1200 ml. of the glacial acetic acid, and 600 ml. of the 10% aqueous sulfuric acid instead of the 660 ml. and the 330 ml., respectively, and finally recrystallizing the residual solid from a mixture of ethyl acetate and hexane, there is obtained 25.75 gm. (75% yield) of the desired 4-cyano-4-phenylcyclohexanone having a melting range from 112° to 115.5° C.
Quantity
0.174 mol
Type
reactant
Reaction Step One
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([CH:5]1[CH2:10][C:9]([C:17]#[N:18])([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:8][CH2:7][C:6]1=[O:19])(OC)=O.C(C1CC(C2C=CC(Cl)=CC=2)(C#N)CCC1=O)(OC)=O.S(=O)(=O)(O)O>C(O)(=O)C>[C:17]([C:9]1([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:8][CH2:7][C:6](=[O:19])[CH2:5][CH2:10]1)#[N:18]

Inputs

Step One
Name
Quantity
0.174 mol
Type
reactant
Smiles
C(=O)(OC)C1C(CCC(C1)(C1=CC=CC=C1)C#N)=O
Step Two
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1C(CCC(C1)(C#N)C1=CC=C(C=C1)Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, respectively, and finally recrystallizing the residual solid
ADDITION
Type
ADDITION
Details
from a mixture of ethyl acetate and hexane
CUSTOM
Type
CUSTOM
Details
there is obtained 25.75 gm

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCC(CC1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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